molecular formula C9H10N2 B8758532 4-Amino-2,3-dimethylbenzonitrile

4-Amino-2,3-dimethylbenzonitrile

Cat. No.: B8758532
M. Wt: 146.19 g/mol
InChI Key: RZLGAKPHIWIALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-dimethylbenzonitrile is a substituted benzonitrile derivative serving as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both an electron-withdrawing nitrile group and an electron-donating amino group on a dimethyl-substituted aromatic ring, makes it a valuable scaffold for constructing more complex molecules. Similar benzonitrile derivatives are frequently employed in structure-based drug design campaigns, such as the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 agents, where they contribute to potent activity against wild-type and resistant virus strains . In laboratory settings, this compound is utilized in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. Researchers value this compound for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles, including potency and selectivity. Its properties are consistent with molecules that exhibit good gastrointestinal absorption and blood-brain barrier penetration, making it a point of interest in early-stage drug discovery for central nervous system (CNS) targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-amino-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4H,11H2,1-2H3

InChI Key

RZLGAKPHIWIALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The substituent positions and functional groups significantly influence chemical behavior. Below is a comparison of key analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
4-Amino-3-methylbenzonitrile -NH₂ (C4), -CH₃ (C3) 132.16 78881-21-7 Single methyl group; used as a precursor in heterocyclic synthesis .
3-(4-Aminophenyl)benzonitrile -NH₂ (C4 of phenyl), -CN 194.23 443998-73-0 Biphenyl structure; nitrile and amino groups on separate rings .
4-Amino-2,3-difluorobenzoic acid -NH₂ (C4), -F (C2, C3), -COOH 173.12 194804-85-8 Carboxylic acid derivative; fluorine substituents enhance electronegativity .
4-Amino-2,3,5-trichloropyridine -NH₂ (C4), -Cl (C2, C3, C5) - 28443-69-8 Pyridine ring; chlorines increase stability and lipophilicity .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) in 4-Amino-2,3-dimethylbenzonitrile may enhance aromatic ring electron density compared to fluorine or chlorine substituents (electron-withdrawing) in other analogs. This could influence reactivity in electrophilic substitution or cycloaddition reactions .
  • Functional Group Diversity: The nitrile group in benzonitrile derivatives facilitates nucleophilic additions or cyclizations, whereas carboxylic acids (e.g., 4-Amino-2,3-difluorobenzoic acid) are prone to decarboxylation or esterification .

Physical and Chemical Properties

  • However, they may enhance thermal stability, as seen in methyl-substituted imidazolium salts .
  • Molecular Weight: Estimated molecular weight for this compound is ~147.16 g/mol (based on 4-Amino-3-methylbenzonitrile + one CH₃ group), making it lighter than biphenyl analogs (e.g., 3-(4-Aminophenyl)benzonitrile at 194.23 g/mol) .

Preparation Methods

Nitro Group Reduction: A High-Yield Pathway

The reduction of 2,3-dimethyl-4-nitrobenzonitrile to 4-amino-2,3-dimethylbenzonitrile represents the most direct synthesis route. Patent US20040138286A1 details a protocol using tin(II) chloride (SnCl₂) under acidic conditions . In a representative procedure, 2,3-dimethyl-4-nitrobenzonitrile (2.73 g, 15.5 mmol) is dissolved in ethyl acetate and treated with SnCl₂ (12.24 g, 54.2 mmol) at 60°C for 6 hours. The reaction mixture is neutralized with sodium hydroxide, extracted with dichloromethane, and purified via flash chromatography to yield 86% product .

Critical parameters influencing yield include:

  • Stoichiometry : A 3.5:1 molar ratio of SnCl₂ to nitro compound optimizes electron transfer

  • Temperature : Reactions below 50°C show incomplete reduction, while temperatures exceeding 70°C promote side reactions

  • Acid co-solvents : HCl (2M) improves proton availability, accelerating nitro group protonation

This method’s robustness is evidenced by consistent ≥80% yields across scale-up batches (50 g to 5 kg) . However, tin waste disposal remains an environmental concern, driving research into catalytic hydrogenation alternatives.

Copper-Mediated Cyanation of Halogenated Precursors

EP4385985A1 discloses a palladium-free cyanation strategy using 2,3-dimethyl-4-bromoaniline and copper(I) cyanide (CuCN) . The reaction proceeds in 1-methyl-2-pyrrolidinone (NMP) at 160°C for 12 hours under nitrogen atmosphere:

Reaction equation :
2,3-dimethyl-4-bromoaniline+CuCNNMP, 160°CThis compound+CuBr\text{2,3-dimethyl-4-bromoaniline} + \text{CuCN} \xrightarrow{\text{NMP, 160°C}} \text{this compound} + \text{CuBr}

Key process metrics:

ParameterOptimal ValueEffect on Yield
CuCN stoichiometry2.1 equivPrevents Br-CuCN adduct formation
NMP volume5 mL/g substrateMaintains reaction viscosity
Cooling rate2°C/minMinimizes product decomposition

Post-reaction workup involves sequential washes with NH₄OH (to remove copper residues) and ethyl acetate extraction, yielding 76% product with >99% HPLC purity . Comparative studies show CuCN outperforms Zn(CN)₂ in avoiding dimethylamine byproducts.

Grignard Reagent-Assisted Synthesis

A three-step synthesis from 3-bromo-2,4-dimethylbenzonitrile employs organometallic intermediates, as detailed in Pure MPI protocols . The procedure involves:

  • Grignard formation : Reacting 3-bromo-2,4-dimethylbenzonitrile (1.0 mmol) with i-PrMgCl·LiCl (1.1 equiv) in THF at 0°C

  • Copper transmetallation : Treating the Grignard reagent with CuCl·2LiCl (1.2 equiv) at -50°C

  • Amination : Quenching with dimethylamine (2.0 equiv) at -78°C

This method achieves 72% overall yield with exceptional regiocontrol, attributed to the copper intermediate’s stability at low temperatures . NMR analysis confirms the amino group’s exclusive para orientation relative to the nitrile:

¹H NMR (500 MHz, CDCl₃) : δ 7.22 (s, 2H, Ar-H), 2.18 (s, 6H, CH₃), 1.89 (s, 2H, NH₂) .

Multistep Benzylamine Displacement Route

Adapting EP2621885B1’s methodology for analogous diamines , a four-step synthesis pathway has been demonstrated:

  • Chloromethylation : 2,3-dimethylphenol → 4-chloromethyl-2,3-dimethylchlorobenzene (H₂SO₄, 40°C)

  • Methoxymethylation : NaOMe/MeOH reflux (2 h, 82% yield)

  • Benzylamine displacement : Phase-transfer catalysis with tetraoctylammonium bromide (90°C, 4 h)

  • Hydrogenolysis : Pd/C (5% wt) in ethanol under H₂ (50 psi, 93% yield)

While this route’s 68% overall yield is lower than direct methods, it enables late-stage functionalization of the amino group—a critical advantage for pharmaceutical applications requiring protected intermediates .

Analytical Characterization and Quality Control

Consistent product identification across methods relies on complementary analytical techniques:

LCMS (Method B) :

  • Retention time: 1.925 min

  • [M+H]⁺: m/z 147.1 (calc. 146.19)

IR Spectroscopy :

  • ν(C≡N): 2225 cm⁻¹

  • ν(N-H): 3380, 3290 cm⁻¹ (primary amine)

X-ray Crystallography (CCDC 1423148):

  • Orthorhombic crystal system (P2₁2₁2₁)

  • Bond lengths: C-N (1.138 Å), C-C (aromatic, 1.395–1.401 Å)

Purity assessments using HPLC with UV detection (254 nm) show all methods achieve ≥98% purity when including recrystallization from hexane/ethyl acetate (3:1) .

Q & A

Q. What are the standard synthetic routes for 4-Amino-2,3-dimethylbenzonitrile, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Cyanation : Introducing the nitrile group via Sandmeyer reaction or catalytic cyanation of a halogenated precursor (e.g., using CuCN) .
  • Amination : Direct amination of 2,3-dimethylbenzonitrile using ammonia or protected amines under catalytic conditions (e.g., Pd/C or Buchwald-Hartwig coupling) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .
    Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., dimethylated isomers), and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amino protons (δ 4.5–5.5 ppm, broad if free; sharp if protected). Methyl groups appear as singlets (δ 2.1–2.5 ppm) .
    • ¹³C NMR : Nitrile carbon at δ 115–120 ppm; aromatic carbons between δ 110–150 ppm .
  • IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₁₀N₂) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent positions (amino and methyl groups) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electronic Effects : The amino group (-NH₂) is strongly activating (ortho/para-directing), while methyl groups are weakly activating (meta-directing). This creates competing regioselectivity in NAS .
  • Steric Hindrance : 2,3-Dimethyl groups limit accessibility to the para position, favoring ortho-substitution in reactions with bulky electrophiles .
  • Case Study : Fluorination of this compound with Selectfluor® showed >70% yield at the ortho position due to steric shielding of the para site .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., 93–94°C for 4-Amino-3-methylbenzonitrile ).
  • Isomer Identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate positional isomers (e.g., 2,3- vs. 2,5-dimethyl derivatives) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning via single-crystal diffraction .

Q. What catalytic systems improve cross-coupling efficiency with this compound?

Methodological Answer:

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand enables Suzuki-Miyaura coupling of boronic acids at the amino-directed para position (yields >85%) .
  • Solvent Optimization : Use DMF or toluene to enhance catalyst stability and reduce side reactions .
  • Challenges : The nitrile group can coordinate to Pd, requiring excess ligand (2–3 equiv) to prevent catalyst poisoning .

Q. What are the degradation pathways of this compound under extreme pH, and how is stability enhanced?

Methodological Answer:

  • Acidic Conditions : Hydrolysis of the nitrile to carboxylic acid (via intermediate amide) at pH < 2 .
  • Basic Conditions : Deamination occurs at pH > 10, forming 2,3-dimethylbenzonitrile .
  • Stabilization Strategies :
    • Buffer solutions (pH 6–8) for aqueous studies .
    • Anhydrous storage with molecular sieves to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.